molecular formula C8H13N3O3S B7568511 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol

1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol

Cat. No. B7568511
M. Wt: 231.27 g/mol
InChI Key: LOFFOHZVWYEFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol, also known as MPSPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol is not fully understood, but it is believed to interact with specific biological targets in cells. 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been shown to inhibit the activity of certain enzymes, which could make it useful in the development of new drugs.
Biochemical and Physiological Effects
1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been shown to have various biochemical and physiological effects. In one study, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol was found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol in lab experiments is its ability to interact with specific biological targets, which can help researchers better understand the mechanisms of certain biological processes. However, one limitation is the complexity of the synthesis method, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research on 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol. One area of interest is in the development of new drugs based on the 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol scaffold. Another area of research is in the study of the biological targets that 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol interacts with, which could lead to a better understanding of certain biological processes. Additionally, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol could be used as a tool in the development of new diagnostic tests for certain diseases.

Synthesis Methods

1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol can be synthesized through a multistep process that involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 5-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 3-hydroxypyrrolidine to form 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol.

Scientific Research Applications

1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol has been shown to have potential as a drug scaffold due to its unique structure and ability to interact with biological targets.

properties

IUPAC Name

1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-6-8(4-9-10-6)15(13,14)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFFOHZVWYEFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.